molecular formula C22H20FN5O4S B2408652 N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1021045-48-6

N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2408652
CAS No.: 1021045-48-6
M. Wt: 469.49
InChI Key: SHIMHNXMHWCWIZ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H20FN5O4S and its molecular weight is 469.49. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activities

N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide has shown significant anticonvulsant activities. Notably, specific derivatives, including those with a furan-2-yl group, have been identified to provide excellent protection against seizures induced in mice, with some compounds' properties rivaling those of established anticonvulsants like phenytoin. The stringent steric and electronic requirements for maximal activity in this class of compounds highlight the precision needed in their structural formulation for effective anticonvulsant activity (Kohn et al., 1993).

Antimycobacterial Activity

Derivatives of the compound have been explored for their antimicrobial properties, especially against mycobacterial strains. The structural modifications and the presence of certain substituents like fluorine and morpholine have been pivotal in determining the antimicrobial efficacy of these compounds (Sathe et al., 2011).

Anticancer Activities

The compound's derivatives have been studied for their potential in cancer treatment. The synthesis of specific derivatives has led to the identification of compounds with potent inhibitory effects on Src kinase, a protein involved in the regulation of cell growth and division. These derivatives have shown promise in inhibiting the proliferation of cancer cells, with some compounds exhibiting significant inhibitory effects on human colon carcinoma, breast carcinoma, and leukemia cells (Fallah-Tafti et al., 2011).

Anti-inflammatory and Analgesic Activities

The compound and its derivatives have been investigated for their anti-inflammatory and analgesic properties. Syntheses of novel derivatives have revealed compounds with significant anti-inflammatory activity. The precise structural modifications and the incorporation of specific functional groups are crucial in enhancing these biological activities, as seen in the synthesized compounds which have been tested for their efficacy in reducing inflammation and pain (Sunder et al., 2013).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[7-(furan-2-yl)-2-morpholin-4-yl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O4S/c23-15-5-3-14(4-6-15)12-24-17(29)13-28-21(30)19-20(18(26-28)16-2-1-9-32-16)33-22(25-19)27-7-10-31-11-8-27/h1-6,9H,7-8,10-13H2,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIMHNXMHWCWIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)F)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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